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Compound of Interest

Compound Name: 8-Azaspiro[4.5]decane

Cat. No.: B094499

Technical Guide: 8-Azaspiro[4.5]decane
Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8-Azaspiro[4.5]decane hydrochloride, a
key heterocyclic scaffold in medicinal chemistry. This document covers its fundamental
chemical properties, a detailed experimental protocol for the synthesis of a crucial precursor,
and an analysis of the signaling pathways modulated by its prominent derivatives.

Core Chemical Data

The fundamental chemical properties of 8-Azaspiro[4.5]decane and its hydrochloride salt are
summarized below. The data presented is essential for experimental design, dosage
calculations, and analytical characterization.
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Property 8-Azaspiro[4.5]decane 8-Azaspiro[.4.5]decane
(Free Base) Hydrochloride

Molecular Formula CoH17N CoH17N-HCI

Molecular Weight 139.24 g/mol 175.70 g/mol

CAS Number 176-64-7 1123-30-4

Appearance Liquid (at room temperature) Solid

Boiling Point ~205.7°C at 760 mmHg Not applicable

Density ~0.94 g/cm?3 Not available

Experimental Protocols: Synthesis of a Key
Precursor

While 8-Azaspiro[4.5]decane hydrochloride is a valuable research chemical, it is often
synthesized from key intermediates. A widely used precursor for a variety of biologically active
molecules is 8-azaspiro[4.5]decane-7,9-dione. The following is a detailed protocol for the
synthesis of this intermediate, based on established patent literature. The parent 8-
Azaspiro[4.5]decane can be subsequently obtained through the reduction of this dione,
followed by treatment with hydrochloric acid to form the hydrochloride salt.

Synthesis of 8-Azaspiro[4.5]decane-7,9-dione

This protocol describes the synthesis of 8-azaspiro[4.5]decane-7,9-dione from 1,1-
cyclopentanediacetic acid (referred to as 1,1-pentamethylene oxalic acid in some older
literature) and urea.

Materials:
e 1,1-Cyclopentanediacetic acid
e Urea

e Ethanol
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 Activated carbon (GAC)
Procedure:

o Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a heating mantle,
combine 1,1-cyclopentanediacetic acid and urea in a molar ratio of 1:1.1 to 1:1.6.

o Reaction: Heat the mixture to a temperature between 150-200°C with constant stirring. The

reaction is typically allowed to proceed for 0.5 to 2 hours.

o Work-up and Recrystallization: After the reaction is complete, the crude product is obtained.
This crude material is then recrystallized from ethanol with the addition of a small amount of
activated carbon to yield white crystals of 8-azaspiro[4.5]decane-7,9-dione.

The following diagram illustrates the experimental workflow for the synthesis of 8-
azaspiro[4.5]decane-7,9-dione.
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Experimental Workflow: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione
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Caption: A flowchart of the synthesis of 8-Azaspiro[4.5]decane-7,9-dione.

Signaling Pathways of 8-Azaspiro[4.5]decane
Derivatives

The 8-azaspiro[4.5]decane scaffold is a "privileged structure” in drug discovery, meaning it
can serve as a core for ligands that bind to multiple, distinct biological targets. While the parent
compound's biological activity is not extensively documented, its derivatives have been shown
to modulate several key signaling pathways.
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One notable derivative is Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-
propanamine), which has demonstrated significant anti-cancer activity, particularly in multiple
myeloma. Azaspirane's mechanism of action involves the inhibition of several critical signaling
pathways that promote cancer cell survival and proliferation.

The diagram below illustrates the key signaling pathways inhibited by Azaspirane.
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Caption: A diagram of the signaling pathways inhibited by Azaspirane.
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Other derivatives of the 8-azaspiro[4.5]decane scaffold have been developed as ligands for
other important drug targets, including:

e Sigma-1 (01) Receptors: Certain derivatives have shown high affinity for a1 receptors, which
are implicated in a variety of neurological disorders and cancer.

e Serotonin 5-HT1A Receptors: The well-known anxiolytic drug, buspirone, contains the 8-
azaspiro[4.5]decane-7,9-dione moiety and acts as a 5-HT1A receptor agonist.

In conclusion, 8-Azaspiro[4.5]decane hydrochloride and its parent scaffold represent a
versatile platform for the development of novel therapeutics. The synthetic accessibility of its
core structures and the diverse biological activities of its derivatives make it a continued area of
interest for researchers in drug discovery and development.

 To cite this document: BenchChem. [8-Azaspiro[4.5]decane hydrochloride formula and
molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094499#8-azaspiro-4-5-decane-hydrochloride-
formula-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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